molecular formula C28H37NO B12531732 N-[(1S)-1-(Anthracen-9-yl)ethyl]dodecanamide CAS No. 656822-91-2

N-[(1S)-1-(Anthracen-9-yl)ethyl]dodecanamide

Cat. No.: B12531732
CAS No.: 656822-91-2
M. Wt: 403.6 g/mol
InChI Key: MFORKTTURGHSOJ-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1S)-1-(Anthracen-9-yl)ethyl]dodecanamide is a chemical compound characterized by the presence of an anthracene moiety attached to a dodecanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(Anthracen-9-yl)ethyl]dodecanamide typically involves the reaction of anthracene derivatives with dodecanamide precursors. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(Anthracen-9-yl)ethyl]dodecanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene-based alcohols .

Mechanism of Action

The mechanism by which N-[(1S)-1-(Anthracen-9-yl)ethyl]dodecanamide exerts its effects involves its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, affecting gene expression and cellular functions . Additionally, the compound may interact with enzymes and receptors, modulating their activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1S)-1-(Anthracen-9-yl)ethyl]dodecanamide stands out due to its unique combination of an anthracene moiety and a long dodecanamide chain. This structure imparts distinct physicochemical properties, making it suitable for specific applications in materials science and medicinal chemistry .

Properties

CAS No.

656822-91-2

Molecular Formula

C28H37NO

Molecular Weight

403.6 g/mol

IUPAC Name

N-[(1S)-1-anthracen-9-ylethyl]dodecanamide

InChI

InChI=1S/C28H37NO/c1-3-4-5-6-7-8-9-10-11-20-27(30)29-22(2)28-25-18-14-12-16-23(25)21-24-17-13-15-19-26(24)28/h12-19,21-22H,3-11,20H2,1-2H3,(H,29,30)/t22-/m0/s1

InChI Key

MFORKTTURGHSOJ-QFIPXVFZSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](C)C1=C2C=CC=CC2=CC3=CC=CC=C31

Canonical SMILES

CCCCCCCCCCCC(=O)NC(C)C1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.